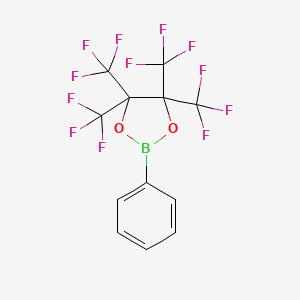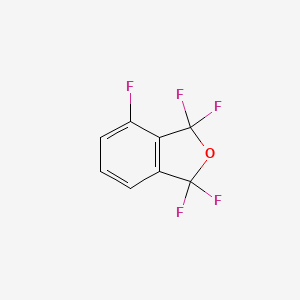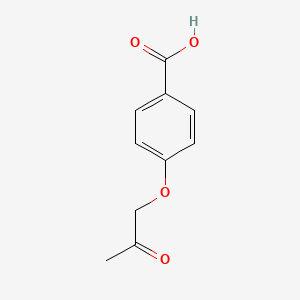![molecular formula C14H18N2S2 B14698852 2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- CAS No. 27410-40-8](/img/structure/B14698852.png)
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a cyclohexylamino group attached to the benzothiazolethione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- typically involves the reaction of benzothiazolethione with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the cyclohexylamino group.
Benzothiazolethione: Lacks the cyclohexylamino group but has similar core structure.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the benzothiazole core.
Uniqueness
2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]- is unique due to the presence of both the benzothiazolethione core and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
27410-40-8 |
|---|---|
Molecular Formula |
C14H18N2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-[(cyclohexylamino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H18N2S2/c17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h4-5,8-9,11,15H,1-3,6-7,10H2 |
InChI Key |
QIPHQHRKTIYTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCN2C3=CC=CC=C3SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


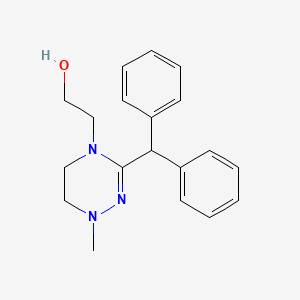
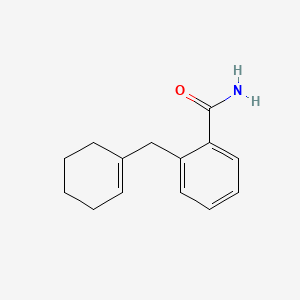
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)


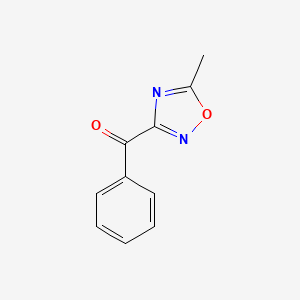
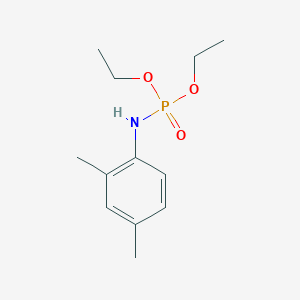

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
